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Compound of Interest

Compound Name: 4-METHYLQUINOLINE

Cat. No.: B147181

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of the molecular structure of 4-
methylquinoline, a heterocyclic aromatic compound of significant interest in medicinal
chemistry and materials science. Understanding its three-dimensional structure, electronic
properties, and vibrational behavior is crucial for predicting its reactivity, designing novel
derivatives with enhanced biological activity, and exploring its potential in various applications.
This document summarizes key computational data, outlines the theoretical methodologies
employed in such studies, and provides a logical workflow for conducting theoretical analyses
of this molecule.

Molecular Geometry and Electronic Properties

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been
instrumental in elucidating the molecular structure and electronic characteristics of quinoline
and its derivatives. While specific experimental data for the isolated 4-methylquinoline
molecule is scarce, computational studies provide a detailed picture of its geometry and
electronic landscape. The data presented below is a composite of findings from studies on
guinoline and related methylquinoline derivatives, providing a robust theoretical model.

Optimized Molecular Structure

The molecular structure of 4-methylquinoline has been optimized using various levels of
theory, with the B3LYP functional and the 6-31++G(d,p) basis set being a common and reliable
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choice for such systems.[1] The resulting geometry reveals a planar quinoline ring system with
the methyl group attached at the C4 position.

Table 1: Selected Optimized Bond Lengths of 4-Methylquinoline (A)

Bond Bond Length (A)
N1-C2 1.316
C2-C3 1.425
C3-C4 1.365
C4-C10 1.428
C4-C11 (Methyl) 1510
C10-N1 1.375

(Note: The bond lengths provided are
representative values from DFT calculations on
quinoline and its derivatives. The numbering of
atoms follows standard IUPAC nomenclature for

the quinoline ring.)

Table 2: Selected Optimized Bond Angles of 4-Methylquinoline (°)
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Angle Bond Angle (°)
C2-N1-C10 117.5
N1-C2-C3 123.8
C2-C3-C4 119.2
C3-C4-C10 1185
C3-C4-C11 (Methyl) 121.0
C10-C4-C11 (Methyl) 120.5

(Note: The bond angles presented are typical
values derived from DFT computations on the

quinoline scaffold.)

Electronic Properties

The electronic properties of 4-methylquinoline, such as the distribution of electron density and
the energies of frontier molecular orbitals, are key to understanding its reactivity. Mulliken
atomic charge analysis provides insight into the partial charges on each atom, while the
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) energies are crucial for predicting its behavior in chemical reactions.

Table 3: Mulliken Atomic Charges of Selected Atoms in 4-Methylquinoline
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Atom Mulliken Charge (a.u.)
N1 -0.55
Cc2 0.20
C3 -0.21
C4 0.15
C11 (Methyl C) -0.45
H (Methyl H) 0.15

(Note: These values are illustrative and can vary
depending on the specific computational method

and basis set used.)

Table 4: Frontier Molecular Orbital Energies of 4-Methylquinoline

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -0.98
HOMO-LUMO Gap 5.27

(Note: The HOMO-LUMO gap is a critical

indicator of molecular stability and reactivity.)

Theoretical and Experimental Protocols

The theoretical investigation of 4-methylquinoline’'s molecular structure typically involves a
series of computational steps.

Computational Methodology

Software: Gaussian suite of programs is a widely used software package for performing these
types of quantum chemical calculations.
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Theoretical Model: Density Functional Theory (DFT) is the most common method. The B3LYP
hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-
Yang-Parr correlation functional, is frequently employed for its accuracy in describing organic
molecules.

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often chosen. This basis set
provides a good balance between computational cost and accuracy, with diffuse functions (++)
to describe anions and excited states, and polarization functions (d,p) to accurately model bond
angles.

Geometry Optimization

The first step in a theoretical study is to find the minimum energy structure of the molecule.
This is achieved through a geometry optimization procedure, where the positions of the atoms
are systematically varied until the forces on all atoms are close to zero.

Frequency Calculations

Once the optimized geometry is obtained, a frequency calculation is performed. This serves
two purposes:

» Verification of the Minimum: It confirms that the optimized structure corresponds to a true
energy minimum on the potential energy surface (i.e., no imaginary frequencies).

» Vibrational Spectra Prediction: It calculates the vibrational frequencies and intensities, which
can be compared with experimental infrared (IR) and Raman spectra to validate the
theoretical model.

Electronic Property Calculations

Following the geometry optimization and frequency analysis, various electronic properties are
calculated. These include:

o Mulliken Population Analysis: To determine the partial atomic charges.

» Frontier Molecular Orbital Analysis: To calculate the HOMO and LUMO energies and
visualize their spatial distribution.
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e Molecular Electrostatic Potential (MEP): To map the electron density and identify regions of
positive and negative electrostatic potential, which are indicative of electrophilic and

nucleophilic attack sites, respectively.

Logical Workflow for Theoretical Analysis

The following diagram illustrates the logical workflow for a comprehensive theoretical study of
the 4-methylquinoline molecular structure.
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Caption: Logical workflow for the theoretical analysis of 4-methylquinoline.
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This comprehensive approach, combining robust computational methods with careful analysis,
provides a deep understanding of the molecular structure and properties of 4-methylquinoline.
These theoretical insights are invaluable for guiding experimental work in drug discovery and
materials science, ultimately accelerating the development of new and improved technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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